synthesis and characterization of 3-amino crotonic acid cinnamyl ester
synthesis and characterization of 3-amino crotonic acid cinnamyl ester
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino Crotonic Acid Cinnamyl Ester
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-amino crotonic acid cinnamyl ester (CAS 103909-86-0). This molecule, formally named [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate, integrates the versatile β-enamino ester scaffold with the biologically relevant cinnamyl moiety. β-enamino esters are crucial synthons for a wide array of nitrogen-containing heterocycles, β-amino acids, and pharmacologically active agents.[1][2] Concurrently, cinnamyl esters are valued in the fragrance industry and serve as precursors in drug development.[3] This document is structured to provide researchers, chemists, and drug development professionals with a robust, reproducible protocol, grounded in mechanistic understanding and supported by a multi-technique characterization framework.
Rationale and Strategy for Synthesis
The synthesis of 3-amino crotonic acid cinnamyl ester is most efficiently approached through a linear, two-step sequence that maximizes yield and operational simplicity. This strategy circumvents the need to isolate potentially unstable intermediates like 3-aminocrotonic acid. The selected pathway, adapted from established industrial methodologies, involves:
-
Esterification: The reaction of cinnamyl alcohol with diketene to form the key intermediate, acetoacetic acid cinnamyl ester.
-
Enamine Formation: The subsequent condensation of the β-keto ester intermediate with an ammonia source to yield the final enamine product.[4]
This approach is advantageous because it builds the carbon backbone and the ester functionality in a single, high-yielding step, followed by a well-documented transformation to the target enamine.[1][5]
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of Acetoacetic Acid Cinnamyl Ester
Causality: This reaction proceeds via the nucleophilic attack of cinnamyl alcohol on one of the carbonyl carbons of diketene. Diketene serves as a highly efficient and safer alternative to acetoacetyl chloride. The use of a catalytic amount of a tertiary amine, such as triethylamine, is crucial to deprotonate the alcohol, increasing its nucleophilicity and facilitating the ring-opening of the diketene lactone.[4] The temperature is carefully controlled between 30-60°C to ensure a sufficient reaction rate without promoting side reactions or decomposition of the diketene.[4]
Protocol:
-
Materials: Cinnamyl alcohol (1.0 eq), Diketene (1.1 eq), Triethylamine (0.05 eq), Anhydrous Toluene (solvent).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer under an inert nitrogen atmosphere, add cinnamyl alcohol and anhydrous toluene.
-
Add triethylamine to the solution and stir.
-
Begin dropwise addition of diketene via the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained between 35-45°C. An ice bath may be required for cooling as the reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cinnamyl alcohol spot has been consumed.
-
The resulting solution containing acetoacetic acid cinnamyl ester is typically used directly in the next step without purification to maximize overall yield.[4]
-
Step 2: Synthesis of 3-Amino Crotonic Acid Cinnamyl Ester
Causality: This is a classic condensation reaction to form an enamine from a β-dicarbonyl compound. The ketone carbonyl of the acetoacetic acid cinnamyl ester is more electrophilic than the ester carbonyl and is thus selectively attacked by ammonia. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable, conjugated enamine product. The reaction is performed at low temperatures (0-10°C) to control the reactivity of ammonia and minimize potential side reactions, such as ammonolysis of the ester group.[5]
Protocol:
-
Materials: Solution of acetoacetic acid cinnamyl ester (from Step 1), Concentrated Aqueous Ammonia (excess), Methanol (co-solvent).
-
Procedure:
-
Cool the reaction vessel containing the acetoacetic acid cinnamyl ester solution in an ice-salt bath to 0°C.
-
Add cold methanol as a co-solvent to improve miscibility.
-
Slowly add an excess of cold, concentrated aqueous ammonia to the stirred solution over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Upon completion of the addition, allow the mixture to stir at low temperature for an additional 1-2 hours, followed by standing overnight in a refrigerated environment.[5]
-
The product will typically precipitate as a white or off-white solid.[6]
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water and then a small amount of cold diethyl ether to remove residual impurities.
-
Dry the product under vacuum to yield crude 3-amino crotonic acid cinnamyl ester.
-
Purification
Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures, while impurities should remain soluble at all temperatures or be insoluble. For this compound, an ethanol/water or isopropanol/hexane system is often effective.
Protocol (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot ethanol or isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Slowly add water or hexane dropwise until the solution becomes faintly turbid.
-
Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, and finally in an ice bath.
-
Collect the purified crystalline product by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.
Comprehensive Characterization Framework
Unambiguous structural verification is achieved using a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they confirm the identity and purity of the synthesized compound.
Characterization Workflow
Caption: Logical workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.
¹H NMR (400 MHz, CDCl₃) - Expected Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H (Phenyl) | Protons on the aromatic ring. |
| ~ 6.70 | Doublet | 1H | Ph-CH =CH-CH₂ | Vinylic proton α to the phenyl ring, split by the adjacent vinylic proton. |
| ~ 6.30 | Doublet of Triplets | 1H | Ph-CH=CH -CH₂ | Vinylic proton β to the phenyl ring, split by the α vinylic proton and the allylic CH₂ group. |
| ~ 4.70 | Doublet | 2H | O-CH ₂-CH=CH | Allylic protons of the ester, deshielded by the adjacent oxygen.[7] |
| ~ 4.50 | Singlet | 1H | C=CH -C=O | Vinylic proton of the enamine system. |
| ~ 4.80 (broad) | Singlet | 2H | NH ₂ | Amine protons; often broad and may exchange with D₂O. |
| ~ 1.90 | Singlet | 3H | CH ₃-C=CH | Methyl group attached to the enamine double bond. |
¹³C NMR (100 MHz, CDCl₃) - Expected Data: Key expected signals include the ester carbonyl (~170 ppm), carbons of the enamine double bond (~160 ppm and ~98 ppm), carbons of the cinnamyl double bond (~134 ppm and ~123 ppm), aromatic carbons (~126-136 ppm), the allylic ester carbon (~65 ppm), and the methyl carbon (~19 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Expected Absorption Bands (KBr Pellet or Film)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Rationale |
| 3450 & 3350 | Medium | N-H Asymmetric & Symmetric Stretch | A pair of sharp bands characteristic of a primary amine (R-NH₂).[8][9] |
| ~3050 | Medium | Aromatic & Vinylic C-H Stretch | C-H stretching from the phenyl ring and double bonds. |
| ~2950 | Medium | Aliphatic C-H Stretch | C-H stretching from the methyl and methylene groups. |
| ~1660 | Strong | C=O Ester Stretch (Conjugated) | The ester carbonyl frequency is lowered from the typical ~1735 cm⁻¹ due to conjugation with the enamine system. |
| ~1610 | Strong | C=C Stretch (Enamine) & N-H Bend | Strong absorption due to the polarized enamine double bond, often overlapping with the primary amine scissoring vibration.[9][10] |
| ~1250 | Strong | C-O Ester Stretch | Asymmetric C-O-C stretching of the ester group. |
| 970 | Strong | =C-H Bend (trans-alkene) | Out-of-plane bending characteristic of the trans-substituted cinnamyl double bond. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information based on fragmentation patterns.
Expected Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular weight of C₁₃H₁₅NO₂ is 217.26 g/mol . A strong peak is expected at m/z = 217 .[11]
-
Major Fragment Ions:
-
m/z = 117: This prominent peak corresponds to the stable cinnamyl cation [C₉H₉]⁺, formed by the cleavage of the ester C-O bond. This is often a base peak in cinnamyl derivatives.
-
m/z = 100: Corresponds to the [M - C₉H₉O]⁺ fragment, representing the 3-amino-2-butenoyl radical cation.
-
m/z = 91: Tropylium cation [C₇H₇]⁺, a common rearrangement fragment from benzyl-containing compounds.
-
m/z = 84: [CH₃C(NH₂)=CHCO]⁺, resulting from the loss of the cinnamyl alcohol radical.
-
Conclusion
This guide has detailed a reliable and mechanistically sound pathway for the synthesis of 3-amino crotonic acid cinnamyl ester. The two-step protocol, beginning with diketene and cinnamyl alcohol, offers an efficient route to this valuable chemical intermediate. The comprehensive characterization framework, employing NMR, IR, and MS, provides a self-validating system to confirm the structural integrity and purity of the final product. By understanding the causality behind each experimental step and the interpretation of the resulting analytical data, researchers can confidently synthesize and verify this compound for applications in pharmaceutical development and fine chemical synthesis.
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